molecular formula C10H5BrClNO2 B12210631 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- CAS No. 1256627-83-4

1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)-

Cat. No.: B12210631
CAS No.: 1256627-83-4
M. Wt: 286.51 g/mol
InChI Key: QLXNZPITZVHBIE-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with bromine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- typically involves the reaction of maleimide derivatives with brominating agents. One common method includes the bromination of 1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 3-amino or 3-thio derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- is not fully elucidated. its biological activity is thought to be mediated through interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .

Properties

CAS No.

1256627-83-4

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

3-bromo-1-(2-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H5BrClNO2/c11-6-5-9(14)13(10(6)15)8-4-2-1-3-7(8)12/h1-5H

InChI Key

QLXNZPITZVHBIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=C(C2=O)Br)Cl

Origin of Product

United States

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